molecular formula C17H14F3N3O2S B4351074 1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351074
M. Wt: 381.4 g/mol
InChI Key: XTLGLJMPINGCBP-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a mercapto group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common approach includes the condensation of 2-ethoxybenzaldehyde with 2-mercapto-3-methyl-5-(trifluoromethyl)pyridine under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance reaction efficiency and reduce production time . Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and disrupting cellular processes . The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor.

Comparison with Similar Compounds

Uniqueness: 1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-7-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-3-25-12-7-5-4-6-11(12)23-14-13(15(24)22-16(23)26)10(17(18,19)20)8-9(2)21-14/h4-8H,3H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLGLJMPINGCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=CC(=C3C(=O)NC2=S)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-(2-ethoxyphenyl)-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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